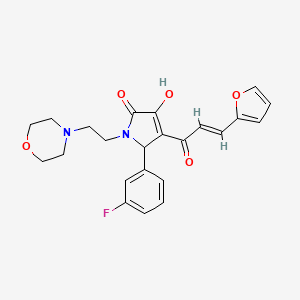
(E)-5-(3-fluorophenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(3-fluorophenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H23FN2O5 and its molecular weight is 426.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-5-(3-fluorophenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is an intriguing molecule with potential biological activity, particularly in the context of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring, a furan moiety, and a fluorophenyl group. Its structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antioxidant and Anti-inflammatory Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antioxidant and anti-inflammatory activities. For instance, derivatives of pyrrole and furan have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's ability to modulate these pathways could be explored further.
Table 1: Comparison of Biological Activities
| Compound Type | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Pyrrole Derivative | COX-2 Inhibition | 0.011 | |
| Furan Derivative | Antioxidant Activity | 1.33 | |
| Fluorophenyl Compound | Neuroprotective Effects | Not specified |
Neuroprotective Effects
The inhibition of monoamine oxidase B (MAO-B) is a critical mechanism for neuroprotection. Compounds that exhibit MAO-B inhibitory activity can potentially prevent neurodegeneration associated with diseases such as Parkinson's. The structure of the compound suggests it may interact with MAO-B, similar to other known inhibitors.
Case Studies
- Study on MAO-B Inhibition : A study demonstrated that certain pyrrole derivatives exhibited significant MAO-B inhibition, suggesting that the compound may share similar properties. The half-maximal inhibitory concentration (IC50) for effective inhibitors was found to be in the low micromolar range, highlighting the potential for therapeutic applications in neurodegenerative disorders .
- Anti-inflammatory Research : Research has shown that compounds containing furan and pyrrole moieties can effectively reduce inflammation in animal models. The mechanisms involved include the inhibition of pro-inflammatory cytokines and COX enzymes .
The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of COX Enzymes : By blocking COX-1 and COX-2 pathways, the compound may reduce the synthesis of prostaglandins involved in inflammation.
- MAO-B Inhibition : Interaction with MAO-B could lead to increased levels of neurotransmitters like dopamine, providing neuroprotective benefits.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5/c24-17-4-1-3-16(15-17)21-20(19(27)7-6-18-5-2-12-31-18)22(28)23(29)26(21)9-8-25-10-13-30-14-11-25/h1-7,12,15,21,28H,8-11,13-14H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHSOYNKOGIRNA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)/C=C/C3=CC=CO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













